![molecular formula C13H16FN3O2 B11791976 tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzimidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound without any substituents.
5-Fluorobenzimidazole: Similar to the target compound but lacks the tert-butyl carbamate group.
N-methylbenzimidazole: Contains a methyl group instead of the tert-butyl carbamate group.
2-aminobenzimidazole: Contains an amino group at the 2-position instead of the carbamate group.
The presence of the tert-butyl carbamate group and the fluorine atom in this compound makes it unique, providing enhanced stability, biological activity, and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H16FN3O2 |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
tert-butyl N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
WUYHNBNRZCDIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


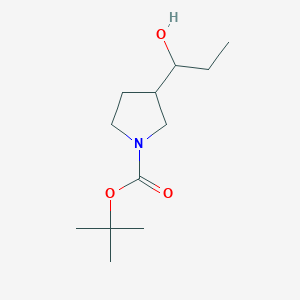
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
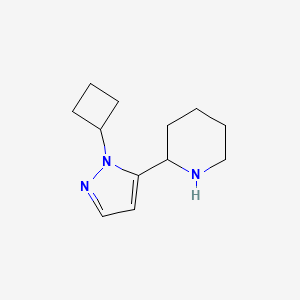

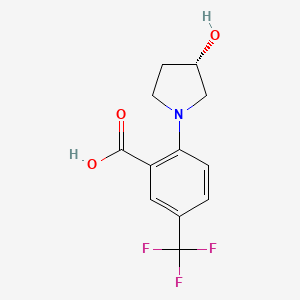
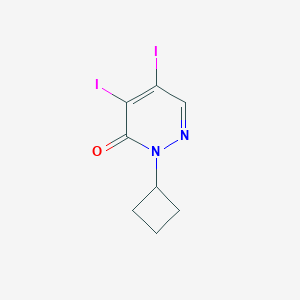
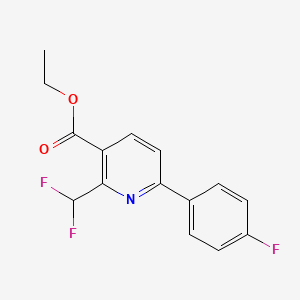

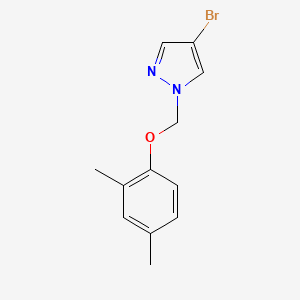
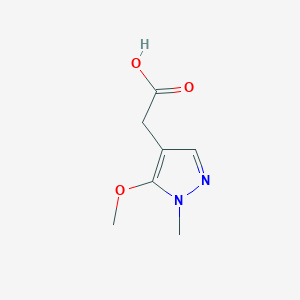
![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)


